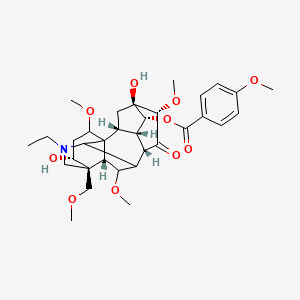

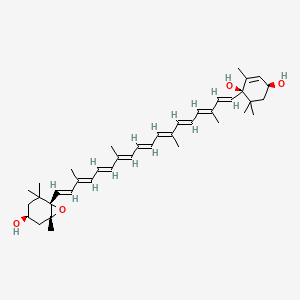

Salmoxanthin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Salmoxanthin is a carotenoid, specifically a xanthophyll, which is an oxygenated derivative of carotenes. Carotenoids are naturally occurring pigments found in plants, algae, and photosynthetic bacteria. This compound is known for its vibrant color and its role in the light-harvesting complexes of photosynthetic organisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The first total syntheses of salmoxanthin and its derivative, deepoxythis compound, were accomplished using a stereoselective Wittig reaction. This reaction involved a C15-tri-n-butylphosphonium salt bearing a 3,6-dihydroxy-ε-end group with the corresponding C25-apocarotenals. The 3,6-dihydroxy-ε-end moiety was constructed by chemo- and stereoselective reduction of the γ-hydroxy-α,β-cyclohexenone derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. given its classification as a carotenoid, it is likely that similar methods used for other carotenoids, such as extraction from natural sources or microbial fermentation, could be applied.

Análisis De Reacciones Químicas

Types of Reactions

Salmoxanthin, like other carotenoids, can undergo various chemical reactions, including:

Oxidation: Carotenoids are prone to oxidation, which can lead to the formation of epoxides, aldehydes, and other oxidative cleavage products.

Reduction: Reduction reactions can modify the double bonds in the carotenoid structure, potentially altering its color and biological activity.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or ozone, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of apocarotenals, while reduction can result in dihydro derivatives.

Aplicaciones Científicas De Investigación

Salmoxanthin has several scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of carotenoids.

Biology: Investigated for its role in photosynthesis and its antioxidant properties.

Medicine: Explored for its potential health benefits, including its antioxidant and anti-inflammatory effects.

Mecanismo De Acción

The mechanism by which salmoxanthin exerts its effects is primarily through its antioxidant activity. It can quench singlet oxygen and scavenge free radicals, thereby protecting cells from oxidative damage. The molecular targets and pathways involved include interactions with reactive oxygen species and modulation of oxidative stress-related signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Lutein: Another xanthophyll with similar antioxidant properties.

Zeaxanthin: A xanthophyll closely related to lutein, often found in the same natural sources.

Astaxanthin: A carotenoid with potent antioxidant activity, commonly found in marine organisms.

Uniqueness

Salmoxanthin is unique due to its specific structure and the presence of hydroxyl groups, which can influence its reactivity and biological activity. Its distinct stereochemistry also sets it apart from other carotenoids .

Propiedades

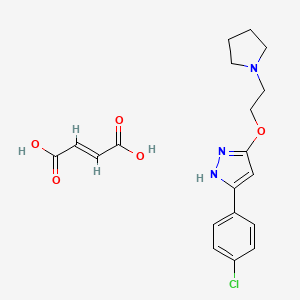

Número CAS |

75138-59-9 |

|---|---|

Fórmula molecular |

C40H56O4 |

Peso molecular |

600.9 g/mol |

Nombre IUPAC |

(1R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethylcyclohex-2-ene-1,4-diol |

InChI |

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-39(43)33(5)25-34(41)26-36(39,6)7)15-11-12-16-30(2)18-14-20-32(4)22-24-40-37(8,9)27-35(42)28-38(40,10)44-40/h11-25,34-35,41-43H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t34-,35+,38-,39+,40+/m1/s1 |

Clave InChI |

SVQBXFMDOMCWNO-ANLGSCMUSA-N |

SMILES isomérico |

CC1=C[C@H](CC([C@@]1(/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C)O)(C)C)O |

SMILES canónico |

CC1=CC(CC(C1(C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C)O)(C)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide](/img/structure/B12761204.png)